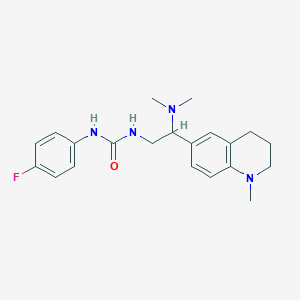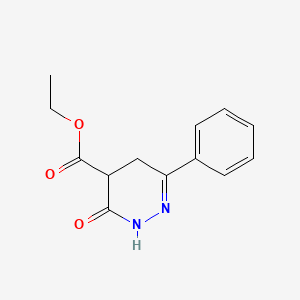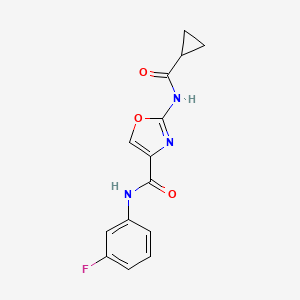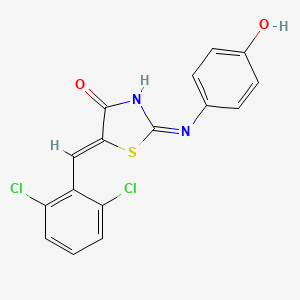
1-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C21H27FN4O and its molecular weight is 370.472. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that certain analogues of the tetrahydroquinoline class, which share structural similarities with the compound , exhibit potent anticancer properties. These compounds are known to target topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells, indicating a potential for therapeutic applications in oncology. One study highlighted the synthesis of 11H-Isoquino[4,3-c]cinnolin-12-ones, which demonstrated notable cytotoxic activity against various cancer cell lines, including non-estrogen responsive breast tumor cells, through topoisomerase I-targeting mechanism (Ruchelman et al., 2004).
Antimicrobial and Antiviral Properties
Compounds with tetrahydroquinoline and related structures have been evaluated for their antimicrobial and antiviral activities. For instance, derivatives of 3,4-dihydroquinazolin-4-one showed antimicrobial effects, offering potential utility in treating infections caused by resistant bacteria and viruses. This underscores the versatility of such compounds in contributing to the development of new antimicrobial agents (El-zohry & Abd-Alla, 2007).
Neurological Applications
The structural analogues of the compound have also been explored for their effects on neurological conditions, such as Alzheimer’s disease. For instance, specific derivatives were investigated for their ability to bind to neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, offering insights into diagnostic and therapeutic avenues for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Fluorescent Probes for Biological Studies
Certain derivatives have been developed into fluorescent probes for biological research, demonstrating utility in monitoring pH changes in biological systems. These probes can facilitate the investigation of cellular processes in real-time, providing valuable tools for biomedical research and diagnostic applications (Zhang et al., 2011).
Cancer Research through Tyrosine Kinase Inhibition
Additionally, quinazolinone-based derivatives, closely related to the compound of interest, have been synthesized and evaluated for their potential as dual inhibitors of VEGFR-2 and EGFR tyrosine kinases. These enzymes are critical in cancer development and progression, suggesting the compound's derivatives could serve as effective anti-cancer agents (Riadi et al., 2021).
Propiedades
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c1-25(2)20(14-23-21(27)24-18-9-7-17(22)8-10-18)16-6-11-19-15(13-16)5-4-12-26(19)3/h6-11,13,20H,4-5,12,14H2,1-3H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZCRWQKHUFHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)F)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2362900.png)
![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2362901.png)
![2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2362903.png)

![N-(3,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2362905.png)

![4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362907.png)
![2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide](/img/structure/B2362908.png)




